molecular formula C18H20N2O3 B5201087 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide

Cat. No. B5201087
M. Wt: 312.4 g/mol
InChI Key: DZOPHBYPTSFSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of extensive research.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood. It is believed to activate the immune system, specifically the production of cytokines, which in turn leads to the destruction of tumor blood vessels and the subsequent death of cancer cells. DMXAA has also been shown to inhibit the production of angiogenic factors, which are proteins that promote the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha and interferon gamma, in the blood. DMXAA has also been shown to decrease the levels of angiogenic factors, such as vascular endothelial growth factor, in tumors. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize, and it has been extensively studied for its anti-cancer properties. However, DMXAA has some limitations as well. It is not very stable and can degrade quickly, which can make it difficult to work with. In addition, DMXAA has not yet been approved for clinical use, which means that its potential as an anti-cancer agent is still being investigated.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of more stable analogues of DMXAA that can be used in clinical trials. Another area of interest is the investigation of the mechanism of action of DMXAA, which is still not fully understood. Finally, there is interest in exploring the potential of DMXAA in combination with other anti-cancer agents, such as immunotherapy and targeted therapy.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. It has been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth, and it has been shown to enhance the effectiveness of other anti-cancer agents. DMXAA activates the immune system and inhibits the production of angiogenic factors, leading to the destruction of tumor blood vessels and the subsequent death of cancer cells. While DMXAA has some limitations, such as its instability and lack of clinical approval, it is a promising area of research for the development of new anti-cancer therapies.

Synthesis Methods

The synthesis of DMXAA involves a series of chemical reactions. The starting material is 3-methoxybenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,6-dimethylbenzamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is oxidized using potassium permanganate to yield DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the effectiveness of other anti-cancer agents, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-6-4-7-13(2)17(12)20-16(21)11-19-18(22)14-8-5-9-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOPHBYPTSFSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.